molecular formula C9H8BrIO2 B8516178 Methyl 2-bromo-2-(4-iodophenyl)acetate CAS No. 63349-67-7

Methyl 2-bromo-2-(4-iodophenyl)acetate

Cat. No.: B8516178
CAS No.: 63349-67-7
M. Wt: 354.97 g/mol
InChI Key: WXUHVQYILYLAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-2-(4-iodophenyl)acetate is a halogenated ester featuring a bromine atom at the α-carbon and a para-iodo-substituted phenyl ring. This compound belongs to a class of α-bromoarylacetates, which are pivotal intermediates in organic synthesis, particularly for constructing complex molecules via nucleophilic substitution, cross-coupling reactions, or as precursors to bioactive compounds.

Properties

CAS No.

63349-67-7

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

methyl 2-bromo-2-(4-iodophenyl)acetate

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3

InChI Key

WXUHVQYILYLAHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)I)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 2-bromo-2-(4-iodophenyl)acetate, highlighting substituent effects on physical properties, reactivity, and applications:

Compound Substituent (X) Molecular Formula Molecular Weight (g/mol) Physical State Purity Key Applications
Methyl 2-bromo-2-(4-fluorophenyl)acetate F C₉H₈BrFO₂ 247.06 Liquid ≥98% Intermediate for fluorinated pharmaceuticals
Methyl 2-bromo-2-(4-chlorophenyl)acetate Cl C₉H₈BrClO₂ 263.52 Solid 95% Agrochemical synthesis
Methyl 2-bromo-2-(4-bromophenyl)acetate Br C₉H₈Br₂O₂ 308.97 Solid 100% Cross-coupling reactions
Methyl 2-bromo-2-(4-methoxyphenyl)acetate OCH₃ C₁₀H₁₁BrO₃ 259.10 Liquid 95% Photoresist materials
Methyl 2-bromo-2-(4-nitrophenyl)acetate NO₂ C₉H₈BrNO₄ 274.07 Solid N/A Explosives research
This compound I C₉H₈BrIO₂ 355.97 Solid (inferred) N/A Radiolabeling, medicinal chemistry*

Notes:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, F, Cl, Br): Enhance electrophilicity at the α-carbon, accelerating nucleophilic substitution (e.g., SN2 reactions). Bromine and iodine, being larger halogens, may exhibit slower kinetics but greater leaving-group ability in specific conditions . Electron-Donating Groups (e.g., OCH₃): Reduce electrophilicity, favoring alternative pathways such as elimination or radical reactions .
  • Iodo-Specific Properties: The iodine atom’s large atomic radius and polarizability make the 4-iodo derivative uniquely suited for applications in radiopharmaceuticals (e.g., iodine-131 labeling) and transition-metal-catalyzed reactions (e.g., Ullmann coupling) .

Stability and Handling

  • Brominated analogs (e.g., methyl 2-bromo-2-(4-bromophenyl)acetate) require storage at 2–8°C to prevent decomposition, while iodinated derivatives may demand protection from light due to iodine’s photosensitivity .

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